Androstan-17-one, (5alpha)- is a steroid compound that plays a significant role in the biosynthesis of androgens, particularly dihydrotestosterone. It is characterized by its specific structural configuration, which includes a ketone group at the 17th carbon position and a saturated five-membered ring system. This compound is crucial for understanding various physiological processes and has implications in both clinical and research settings.
Androstan-17-one can be derived from several natural sources, primarily through the metabolism of testosterone and other steroid hormones. It is also synthesized in laboratories for research and therapeutic purposes.
Androstan-17-one is classified under the category of androgens, which are male sex hormones that promote the development of male characteristics. It is specifically categorized as a steroid due to its structural features, which include multiple fused carbon rings.
The synthesis of Androstan-17-one typically involves several chemical reactions that modify precursor compounds such as testosterone or androstenedione. Common methods include:
A notable synthesis route involves starting from 3β-hydroxy-5α-androstan-17-one, which can be converted into dihydrotestosterone through a series of reactions that involve both oxidation and reduction steps .
The molecular structure of Androstan-17-one is defined by its specific arrangement of carbon atoms and functional groups. The compound has:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and confirm its stereochemistry.
Androstan-17-one participates in various chemical reactions, including:
For example, the synthesis of 5α-dihydrotestosterone from Androstan-17-one involves selective reduction processes that emphasize regioselectivity .
The mechanism of action for Androstan-17-one primarily involves its interaction with androgen receptors in target tissues. Once bound to these receptors, it activates gene transcription that leads to the development of male secondary sexual characteristics.
Research indicates that Androstan-17-one exhibits varying levels of affinity for androgen receptors compared to other steroids, influencing its biological activity .
Androstan-17-one is typically a white crystalline solid with:
The compound exhibits characteristic chemical properties typical of steroids, including:
Androstan-17-one has several applications in scientific research and medicine:
The enzymatic generation of 5α-androstan-17-one derivatives occurs through tightly regulated pathways in steroidogenic tissues. The classical androgen pathway initiates with testosterone reduction via 5α-reductase isozymes (SRD5A1/SRD5A2), forming dihydrotestosterone (DHT, 5α-androstan-17β-ol-3-one). Subsequent catalysis by 3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4) yields androsterone (3α-hydroxy-5α-androstan-17-one), a principal 5α-androstan-17-one derivative [1] [5]. Alternatively, the backdoor pathway bypasses testosterone entirely: progesterone undergoes sequential 5α-reduction and 3α-reduction to form 5α-dihydroprogesterone → allopregnanolone → 5α-androstane-3α,17α-diol, which is oxidized to androsterone via 17α-HSD [3] [5]. This pathway is physiologically significant in fetal masculinization, where placental progesterone serves as the primary substrate [1] [3].
Table 1: Key Enzymes in 5α-Androstan-17-one Biosynthesis
Enzyme | Gene Symbol | Reaction Catalyzed | Tissue Localization |
---|---|---|---|
5α-Reductase Type 1 | SRD5A1 | Testosterone → DHT | Liver, non-genital skin |
5α-Reductase Type 2 | SRD5A2 | Testosterone → DHT | Prostate, genital skin |
3α-HSD Type 2 | AKR1C3 | DHT → Androsterone | Liver, adrenal, prostate |
3α-HSD Type 4 | AKR1C4 | DHT → Androsterone | Liver |
17β-Hydroxysteroid Dehydrogenase | HSD17B3 | Androsterone → Epitestosterone (minor) | Testis, peripheral tissues |
Androsterone undergoes phase II metabolism via UGT2B7/B15 glucuronosyltransferases (forming androsterone glucuronide) and SULT2A1 sulfotransferases (forming androsterone sulfate), facilitating renal excretion [1] [3]. The redox sensitivity of 3α-HSD allows reversible conversion between androsterone and DHT, establishing a dynamic equilibrium that modulates local androgen bioavailability [3] [5].
11β-Hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2) critically modulate the redox environment for 5α-androstan-17-one metabolism. Though primarily recognized for glucocorticoid interconversion (cortisol ↔ cortisone), these enzymes exhibit catalytic activity toward 11-oxygenated androstane derivatives. 11β-HSD1 functions as a NADPH-dependent reductase, converting 11-ketoandrostenedione (11KA4) to 11β-hydroxyandrostenedione (11OHA4) [3] [4]. This reaction parallels the generation of 11β-hydroxy-5α-androstan-17-one derivatives, which retain modest androgen receptor affinity [3]. Conversely, 11β-HSD2 acts as a NAD⁺-dependent oxidase, inactivating 11β-hydroxy steroids to their 11-keto forms. The spatial colocalization of 11β-HSD isozymes with 5α-reductases in glucocorticoid-sensitive tissues (liver, adipose, prostate) creates a regulatory node where glucocorticoid flux impacts androgen metabolism [1] [4].
Table 2: 11β-HSD Isozymes in Androstane Redox Regulation
Isozyme | Cofactor Preference | Primary Reaction Direction | Effect on Androgen Activity | Tissue Expression |
---|---|---|---|---|
11β-HSD1 | NADPH | Reductive (11-keto → 11β-OH) | Activates 11-oxygenated precursors | Liver, adipose, brain, prostate |
11β-HSD2 | NAD⁺ | Oxidative (11β-OH → 11-keto) | Inactivates 11β-hydroxy androgens | Kidney, colon, placenta |
Experimental evidence confirms that 11β-HSD1 knockdown in prostate cancer models reduces intracrine DHT synthesis by ~40%, underscoring its contribution to androgen activation [3]. Furthermore, 11β-HSD2 deficiency states (e.g., apparent mineralocorticoid excess) demonstrate elevated 11β-hydroxyandrogen levels, confirming physiological relevance [4].
Filamentous fungi, particularly Aspergillus and Penicillium species, express oxidative enzymes enabling sophisticated transformations of 5α-androstan-17-one scaffolds. Baeyer-Villiger monooxygenases (BVMOs) catalyze the insertion of oxygen adjacent to the 17-keto group, generating 17a-oxa-D-homo lactones—pharmacologically valuable intermediates [4] [7] [9]. Aspergillus parasiticus demonstrates exceptional lactonization efficiency, converting dehydroepiandrosterone (DHEA) to testololactone via regiospecific D-ring expansion [7]. Concurrently, hydroxylases introduce stereo- and regiospecific oxygenations: Beauveria bassiana KCh BBT introduces 11α-hydroxy groups into 5α-androstane skeletons, while Isaria farinosa KCh KW1.1 catalyzes 11α-hydroxylation of 3β-acetyloxy-5α-chloro-6,19-oxidoandrostan-17-one [4] [9].
Table 3: Microbial Biotransformations of 5α-Androstan-17-one Derivatives
Microorganism | Substrate | Key Reaction | Major Product(s) | Yield (%) |
---|---|---|---|---|
Aspergillus parasiticus | Dehydroepiandrosterone (DHEA) | Baeyer-Villiger oxidation | Testololactone | 92 |
Penicillium vinaceum AM110 | Androsterone | 3α-Hydroxyl oxidation | 3,17-Diketo-5α-androstane | 88 |
Beauveria bassiana KCh BBT | 3β-Acetyloxy-5α-chloro-6,19-oxidoandrostan-17-one | Hydrolysis + 11α-hydroxylation | 3β,11α-Dihydroxy-5α-chloro-6,19-oxidoandrostan-17-one | 75 |
Mucor hiemalis KCh W2 | 3β-Acetyloxy-5α-chloro-6,19-oxidoandrostan-17-one | Carbonyl reduction | 3β-Hydroxy-5α-chloro-17β-hydroxy-6,19-oxidoandrostane | 68 |
Metabolic branching occurs in species like Penicillium vinaceum, where androsterone undergoes parallel oxidation pathways: predominant 3α-hydroxyl oxidation yields 3,17-diketo-5α-androstane, while minor 17-ketone lactonization forms D-homo-17a-oxa lactones [9]. This enzymatic promiscuity enables Aspergillus tamarii to process 19-nortestosterone to 19-nortestololactone—a key intermediate in norethindrone synthesis [4] [9]. Mycobacterial strains (Mycobacterium neoaurum HGMS2) exploit alternate catabolic routes, degrading sterol side chains to generate 4-androstene-3,17-dione (AD), a precursor to 5α-androstan-17-one derivatives [8].
The reductive metabolism of 5α-androstan-17-one derivatives is critically dependent on NADPH as an electron donor. 3α-HSD isoforms (AKR1C2-C4) utilize NADPH to reduce DHT to androsterone with low Km values (2–8 μM), favoring anabolic reduction under physiological conditions [1] [4]. Similarly, 11β-HSD1 relies on NADPH to reduce 11-ketoandrostenedione to active 11β-hydroxyandrostenedione. The hexose-6-phosphate dehydrogenase (H6PD) system within the endoplasmic reticulum regenerates NADPH via glucose-6-phosphate oxidation, coupling carbohydrate metabolism to steroid reduction [3] [4]. Kinetic analyses reveal that AKR1C4 exhibits a 20-fold higher catalytic efficiency (kcat/Km = 4.7 × 10⁴ M⁻¹s⁻¹) for DHT reduction compared to its oxidative reaction with androsterone, emphasizing the reductive bias under NADPH abundance [1].
Table 4: NADPH-Dependent Enzymes in Androstane Reduction
Enzyme | Reaction Catalyzed | Km for NADPH (μM) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Subcellular Localization |
---|---|---|---|---|
AKR1C2 (3α-HSD3) | DHT + NADPH ↔ Androsterone + NADP⁺ | 0.5 | 4.2 × 10⁴ | Cytosol |
AKR1C4 (3α-HSD4) | DHT + NADPH ↔ Androsterone + NADP⁺ | 1.2 | 4.7 × 10⁴ | Cytosol |
11β-HSD1 | 11KA4 + NADPH ↔ 11OHA4 + NADP⁺ | 8.3 | 2.1 × 10³ | Endoplasmic reticulum |
P450 Oxidoreductase | Electron transfer to CYP17A1/CYP21A2 | 2.0 (for CYP17A1 support) | N/A | Endoplasmic reticulum |
Cofactor competition significantly modulates pathway flux. NADPH-dependent CYP17A1 lyase activity (converting 17α-hydroxyprogesterone to androstenedione) competes with 3α-HSD for NADPH pools in Leydig cells. Quantitative flux analysis indicates that NADPH availability governs the partitioning between 17,20-lyase activity (yielding androgens) and 3α-reduction (generating 5α-androstan-17-ones) [3] [5]. This competition explains clinical observations where glucose-6-phosphate dehydrogenase deficiency impairs adrenal androgen reduction, elevating 5α-androstan-17-one precursor levels [4].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: